6-Oxaspiro[4.5]decane-9-carbonitrile
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Overview
Description
6-Oxaspiro[4.5]decane-9-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.5]decane-9-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the use of carbohydrate precursors and radical chemistry . For example, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.5]decane-9-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
6-Oxaspiro[4.5]decane-9-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]decane-9-carbonitrile involves its interaction with molecular targets through its spirocyclic structure and functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The spirocyclic structure provides rigidity and specific spatial orientation, which can be crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A structurally similar compound with two oxygen atoms in the spirocyclic ring.
1,6,9-Trioxaspiro[4.5]decane: Contains an additional oxygen atom compared to 6-Oxaspiro[4.5]decane-9-carbonitrile.
Uniqueness
This compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specific interactions with molecular targets.
Properties
IUPAC Name |
6-oxaspiro[4.5]decane-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFOJFNIKLELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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